B1579802 L-PHENYLALANINE (3-13C)

L-PHENYLALANINE (3-13C)

Numéro de catalogue: B1579802
Poids moléculaire: 166.18
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Significance of Stable Isotope Tracing in Elucidating Complex Biochemical Systems

Stable isotope tracing is a fundamental and powerful technique for investigating the intricate and dynamic nature of biochemical reactions within living organisms. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide array of studies. creative-proteomics.comcreative-proteomics.com The core advantage of this method lies in its ability to track the fate of specific atoms from a substrate as they are incorporated into various downstream metabolites. springernature.com

This technique allows researchers to:

Map Metabolic Pathways: By following the labeled atoms, scientists can delineate the complex networks of biochemical reactions that constitute metabolism. silantes.comcreative-proteomics.com

Quantify Metabolic Fluxes: It enables the measurement of the rates at which metabolites flow through a pathway, providing a dynamic view of metabolic activity that cannot be obtained from simply measuring metabolite concentrations. nih.govcreative-proteomics.com

Understand Metabolic Regulation: Isotope tracing helps to reveal how metabolic networks respond to genetic modifications or environmental changes. springernature.com This is crucial for understanding metabolic flexibility and adaptation in various conditions, including disease states like cancer. creative-proteomics.com

The integration of stable isotope tracing data with other 'omics' datasets, such as genomics and proteomics, offers a comprehensive understanding of metabolic regulation and network interactions. nih.gov

Role of L-Phenylalanine (3-¹³C) in Metabolic Research Methodologies

L-Phenylalanine, as an essential amino acid, is a cornerstone of protein synthesis and a precursor to other vital molecules, including the amino acid tyrosine. The use of isotopically labeled L-phenylalanine, such as L-Phenylalanine (3-¹³C), has been instrumental in a variety of metabolic research applications.

Key Research Applications:

Protein Metabolism: Labeled phenylalanine tracers are widely used to dynamically measure the rates of muscle protein synthesis (MPS) and muscle protein breakdown (MPB) in vivo, offering insights into the mechanisms that regulate muscle mass. researchgate.net

Phenylalanine Hydroxylation: A primary metabolic fate of phenylalanine is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase, which occurs mainly in the liver. researchgate.net Studies using tracers like L-[1-¹³C]phenylalanine have been employed to determine the rates of whole-body phenylalanine hydroxylation and oxidation. nih.govnih.gov This is particularly important for studying conditions like phenylketonuria (PKU), where this pathway is deficient. researchgate.net

Splanchnic and Hepatic Metabolism: Researchers have used dual-tracer methods, employing different isotopes of phenylalanine administered intravenously and intragastrically, to quantify the metabolism of dietary versus systemic phenylalanine by the gut and liver. physiology.orgphysiology.org For instance, studies in pigs have shown that a significant portion of enteral phenylalanine is utilized by the intestinal tissues in its first pass, and have helped to determine the precursor sources for liver protein synthesis. physiology.org

Cancer Metabolism: The altered metabolism of amino acids is a hallmark of cancer. Tracers such as L-[ring-¹³C₆]-Phenylalanine are used to study amino acid kinetics and metabolism within tumors and their microenvironment, revealing how cancer cells utilize essential amino acids. acu.edu.au

The specific labeling at the C-3 position in L-Phenylalanine (3-¹³C) provides a distinct mass shift that can be precisely tracked through metabolic conversions.

PropertyValue
Chemical FormulaC₆H₅¹³CH₂CH(NH₂)CO₂H
Molecular Weight166.18 g/mol
Isotopic Purity99 atom % ¹³C
Physical FormSolid
CAS Number136056-02-5
Data sourced from Sigma-Aldrich. sigmaaldrich.com

Fundamental Principles of ¹³C Isotopic Labeling for Pathway Resolution

The fundamental principle of ¹³C isotopic labeling is to introduce a carbon-labeled substrate into a biological system and monitor the incorporation and distribution of the ¹³C atom into downstream metabolites. wikipedia.org This process provides unparalleled insights into the wiring of cellular metabolism. springernature.com

When a ¹³C-labeled tracer like L-Phenylalanine (3-¹³C) is introduced, it enters the cell's metabolic network. As it is processed by enzymes, the ¹³C label is transferred to subsequent products. The distribution of this label is then measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. fiveable.me

Mass spectrometry is particularly powerful as it separates molecules based on their mass-to-charge ratio. The incorporation of a ¹³C atom increases a metabolite's mass by one unit (M+1) compared to its unlabeled (M+0) counterpart. nih.gov By analyzing the relative abundances of all the isotopologues (molecules that differ only in their isotopic composition) of a given metabolite, a mass isotopomer distribution (MID) vector can be generated. nih.gov

This MID provides a quantitative snapshot of how a specific precursor contributes to the formation of a product. For example, by tracking the ¹³C from L-Phenylalanine (3-¹³C) into tyrosine, researchers can quantify the rate of the hydroxylation reaction. researchgate.net Analyzing the labeling patterns in various metabolites over time (dynamic labeling) or at isotopic steady state allows scientists to calculate metabolic fluxes and identify active, dormant, or alternative metabolic pathways. nih.govvanderbilt.edu

Illustrative Research Findings: Phenylalanine Kinetics

A study using a 24-hour continuous oral infusion of L-[1-¹³C]phenylalanine in healthy adult men on a diet with a specific phenylalanine intake aimed to determine metabolic equilibrium. The findings provided key data on the rates of phenylalanine utilization.

Metabolic ParameterRate (mg·kg⁻¹·d⁻¹) (Mean ± SD)
Phenylalanine Oxidation (Phe-ox)26.9 ± 7.5
Phenylalanine Hydroxylation (Phe-OH)32.1 ± 11.9
Phenylalanine Balance (based on Phe-ox)+4.73 ± 7.34
Phenylalanine Balance (based on Phe-OH)-0.41 ± 12.6
This table summarizes findings from a study investigating phenylalanine requirements in adults using an L-[1-¹³C]phenylalanine tracer. The results indicated that the subjects were in approximate body phenylalanine equilibrium. nih.gov

Propriétés

Poids moléculaire

166.18

Pureté

98%

Origine du produit

United States

Methodological Frameworks for L Phenylalanine 3 ¹³c Tracer Studies

Experimental Design Principles for Isotope Labeling

The success of a tracer study hinges on a robust experimental design. Key considerations include the specific placement of the isotopic label, the purity of the tracer, and the strategy for its introduction into the biological system.

Choice of Labeling Position and Purity Considerations

The selection of the 3-¹³C position for labeling L-phenylalanine is a deliberate choice aimed at investigating specific metabolic transformations. The C-3 carbon is part of the alanine (B10760859) side chain of phenylalanine and is directly involved in several key enzymatic reactions. For instance, in the catabolism of phenylalanine, the side chain is modified, and tracking the ¹³C at this position can elucidate the flux through these degradative pathways. Furthermore, in the synthesis of various phenylpropanoids in plants, the entire carbon skeleton of phenylalanine is utilized, and the 3-¹³C label can provide information on the incorporation of this precursor into these secondary metabolites.

Purity of the L-phenylalanine (3-¹³C) tracer is of paramount importance. Both chemical and isotopic purity must be high to ensure that the observed metabolic transformations are attributable to the labeled compound and not to contaminants.

Chemical Purity: The tracer should be free from other amino acids or organic molecules that could interfere with the metabolic pathways under investigation. High-performance liquid chromatography (HPLC) is a standard method for assessing chemical purity.

Isotopic Purity: This refers to the percentage of the compound that is correctly labeled at the desired position. High isotopic purity (typically >99%) is crucial for accurate quantification of metabolic fluxes. Mass spectrometry is used to determine the isotopic enrichment of the tracer.

Stereochemical Purity: It is essential to use the L-isomer of phenylalanine, as this is the form predominantly utilized in biological systems. Chiral chromatography can be employed to confirm the stereochemical integrity of the tracer.

Isotopic Enrichment Strategies

The manner in which the labeled compound is introduced and the resulting level of enrichment in the system are critical aspects of the experimental design. The two primary strategies are uniform labeling and specific site labeling.

Specific Site Labeling: L-phenylalanine (3-¹³C) is an example of specific site labeling. This approach is highly advantageous when the goal is to trace the fate of a particular atom or functional group through a metabolic network. It simplifies the analysis of the resulting labeled products, as the position of the label is known. This is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where the specific location of the ¹³C can be determined, providing detailed information about the reaction mechanisms.

Uniform Labeling: In contrast, uniformly labeled compounds (e.g., L-phenylalanine (U-¹³C₉)) have ¹³C at every carbon position. This strategy is beneficial for general metabolic screening to identify all metabolites derived from the precursor. However, it can lead to complex labeling patterns in downstream metabolites, making it challenging to pinpoint specific reaction pathways.

The choice between specific and uniform labeling depends on the research question. For elucidating the fate of the phenylalanine side chain, L-phenylalanine (3-¹³C) is the more targeted and informative approach.

Tracer Administration and Cultivation Systems

The application of L-phenylalanine (3-¹³C) as a tracer can be adapted to a wide range of biological systems, from single-cell cultures to whole organisms. The method of administration and the cultivation system are tailored to the specific experimental context.

In Vitro Cell Culture Labeling

In vitro cell culture systems, including mammalian cell lines and microbial cultures, offer a controlled environment for studying cellular metabolism.

Mammalian Cell Lines: To trace the metabolism of L-phenylalanine (3-¹³C) in mammalian cells, the labeled amino acid is typically added to the culture medium. The cells are incubated for a defined period, after which cellular metabolites and proteins are extracted and analyzed. This approach can be used to measure rates of protein synthesis and degradation, as well as the flux of phenylalanine into other metabolic pathways.

Microbial Cultures: In microbial systems, such as bacteria and yeast, L-phenylalanine (3-¹³C) can be introduced into the growth medium to study amino acid metabolism and its role in the production of various compounds. This is particularly relevant in metabolic engineering applications where microorganisms are used to synthesize valuable chemicals.

Table 1: Hypothetical Experimental Parameters for In Vitro Labeling with L-Phenylalanine (3-¹³C)

ParameterMammalian Cells (e.g., HEK293)Microbial Culture (e.g., E. coli)
Cell Density 1 x 10⁶ cells/mLOD₆₀₀ of 0.5
Tracer Concentration 0.4 mM1 mM
Labeling Duration 24 hours6 hours
Sampling Time Points 0, 6, 12, 24 hours0, 1, 3, 6 hours
Analysis Method LC-MS/MS, GC-MSGC-MS, NMR

In Vivo Animal Model Labeling

In vivo studies in animal models provide a more systemic understanding of phenylalanine metabolism. The two common methods for tracer administration are continuous infusion and bolus administration.

Continuous Infusion: This method involves administering the L-phenylalanine (3-¹³C) tracer at a constant rate over a period of time, allowing the labeled amino acid to reach a steady-state concentration in the plasma and tissues. This is the preferred method for measuring metabolic fluxes under steady-state conditions.

Bolus Administration: In this approach, a single dose of the tracer is administered, and the appearance and disappearance of the label in various metabolites are monitored over time. This method is useful for studying the kinetics of metabolic processes.

Following tracer administration, tissue and fluid samples are collected and analyzed to determine the incorporation of the ¹³C label into proteins and other metabolites.

Table 2: Illustrative Data from a Hypothetical In Vivo Study in Rats using L-Phenylalanine (3-¹³C) Continuous Infusion

TissueProtein-Bound ¹³C-Phenylalanine Enrichment (APE)Free ¹³C-Phenylalanine Enrichment in Tissue (APE)
Liver 1.5%8.2%
Muscle 0.8%7.5%
Brain 0.5%6.9%
Plasma N/A8.0%
(APE = Atom Percent Excess)

Plant Tissue and Organism Labeling Techniques

In plants, L-phenylalanine is a precursor to a vast array of secondary metabolites, including lignins, flavonoids, and alkaloids. Tracer studies with L-phenylalanine (3-¹³C) are invaluable for mapping these complex biosynthetic pathways.

Labeling can be achieved by feeding the tracer to whole plants, detached leaves, or specific plant tissues. For example, the labeled amino acid can be supplied through the hydroponic solution to the roots of an intact plant or injected directly into the stem. After a designated period, plant tissues are harvested, and metabolites are extracted and analyzed by techniques such as NMR and mass spectrometry to identify the labeled products and determine the distribution of the ¹³C label within their molecular structures. This provides direct evidence for the metabolic pathways involved.

Sample Collection and Preparation for Downstream Analysis

In tracer studies involving L-phenylalanine (3-¹³C), the procedures for collecting and preparing biological samples are critical for preserving the in vivo metabolic state and ensuring the accuracy of subsequent analytical measurements. The primary goals of these protocols are to instantaneously halt enzymatic activity, efficiently extract the metabolites of interest, and, if necessary, chemically modify them to be compatible with and detectable by analytical instrumentation. Methodical sample handling is paramount to prevent the introduction of artifacts that could confound the interpretation of tracer incorporation and metabolic flux.

Metabolite Extraction Protocols (e.g., quenching, solvent extraction)

The initial and most crucial step in sample preparation for metabolomics is the rapid cessation of all metabolic activity, a process known as quenching. This ensures that the measured isotopic enrichment of L-phenylalanine (3-¹³C) and its downstream metabolites accurately reflects the metabolic state at the moment of sampling. For cellular studies, quenching is often achieved by rapidly washing the cells with a cold buffer, such as phosphate-buffered saline, to remove extracellular contaminants and lower the temperature, thereby arresting enzymatic reactions. nih.gov

Following quenching, metabolites are extracted from the biological matrix (e.g., cells, tissues, or biofluids). Solvent extraction is the most common approach, utilizing organic solvents or mixtures thereof to disrupt cell membranes and solubilize metabolites based on their polarity. The choice of solvent system is critical and is tailored to the specific sample type and the range of metabolites being targeted.

Commonly employed extraction protocols include:

Methanol-based Extraction: Cold methanol, often mixed with water and/or chloroform (B151607), is widely used for its ability to extract a broad range of polar and semi-polar metabolites, including amino acids. For instance, a mixture of methanol, water, and chloroform can effectively partition polar metabolites (like L-phenylalanine) into the aqueous/methanol phase while separating lipids into the chloroform phase.

Acidic Extraction: The process can be enhanced by acidification. For example, after an initial extraction with organic solvents like diethyl ether, the aqueous layer can be acidified before a second extraction with a solvent such as ethyl acetate (B1210297) to improve the recovery of specific compounds. nih.gov

Urea (B33335) Solubilization: For studies focusing on proteins into which the L-phenylalanine (3-¹³C) tracer has been incorporated, harsh solubilizing agents like 8 M urea may be used to denature and extract proteins from cell pellets prior to digestion and analysis. nih.gov

The selection of an appropriate extraction method is a balance between achieving high recovery of the target analytes and minimizing degradation or isotopic exchange.

Table 1: Common Solvents for Metabolite Extraction in L-Phenylalanine (3-¹³C) Studies
Solvent/SystemPrimary PurposeTypical Application
Cold Phosphate-Buffered Saline (PBS)Quenching and washingWashing cell cultures to halt metabolism and remove media. nih.gov
Methanol (often in combination with water/chloroform)Extraction of polar and non-polar metabolitesBroad-spectrum metabolite extraction from cells and tissues.
Ethyl AcetateExtraction of semi-polar organic compoundsUsed in multi-step extractions, often after acidification of the aqueous phase. nih.gov
Diethyl EtherExtraction of non-polar compounds and lipidsInitial extraction step to remove interfering lipids. nih.gov
8 M UreaProtein solubilization and denaturationExtraction of total protein for proteomic analysis of tracer incorporation. nih.gov

Derivatization Procedures for Enhanced Analytical Performance

Many analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), require analytes to be volatile and thermally stable. Amino acids like L-phenylalanine are non-volatile due to their zwitterionic nature at neutral pH. Therefore, a chemical derivatization step is often necessary to convert them into less polar, more volatile compounds. Derivatization can also improve chromatographic separation and enhance detection sensitivity, for example, by introducing a fluorescent tag for High-Performance Liquid Chromatography (HPLC) analysis.

Several derivatization reagents are available, each targeting specific functional groups. For L-phenylalanine (3-¹³C), both the primary amine and carboxylic acid groups are common targets for derivatization.

Key derivatization procedures include:

Silylation: Reagents like N-(tert-butyldimethylsilyl)-N-methyl-trifluoro-acetamide (MTBSTFA) are frequently used for GC-MS analysis. MTBSTFA reacts with the amine and carboxyl groups of phenylalanine to replace active hydrogens with tert-butyldimethylsilyl (TBDMS) groups, creating a volatile derivative suitable for GC analysis. nih.gov

Fluorescent Tagging for HPLC: For HPLC with fluorescence detection, which offers high sensitivity, reagents that attach a fluorophore to the primary amine of phenylalanine are employed.

o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole products. diva-portal.org This is a common pre-column derivatization method for amino acid analysis. diva-portal.orgnih.gov

9-Fluorenylmethyl Chloroformate (FMOC): FMOC is another popular reagent that reacts with both primary and secondary amines to yield stable, fluorescent derivatives, making it suitable for comprehensive amino acid profiling. jascoinc.com

AccQ•Tag Method: The Waters AccQ•Tag system uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to derivatize amino acids. AQC reacts with primary and secondary amines to form stable, fluorescent derivatives that can be readily analyzed by reverse-phase HPLC. waters.com

The choice of derivatization agent depends on the analytical platform, the required sensitivity, and the potential for interference from the sample matrix. Complete derivatization is essential for accurate quantification, requiring careful optimization of reaction conditions such as temperature, time, and reagent-to-sample ratio. diva-portal.orgwaters.com

Table 2: Comparison of Derivatization Reagents for L-Phenylalanine Analysis
Derivatization ReagentAbbreviationTarget Functional GroupTypical Analytical PlatformKey Characteristics
N-(tert-butyldimethylsilyl)-N-methyl-trifluoro-acetamideMTBSTFAAmine, Carboxyl, HydroxylGC-MSProduces stable, volatile TBDMS derivatives. nih.gov
o-PhthaldialdehydeOPAPrimary Amine (in presence of a thiol)HPLC-FluorescenceRapid reaction; forms highly fluorescent isoindole products. diva-portal.orgnih.gov
9-Fluorenylmethyl ChloroformateFMOCPrimary and Secondary AminesHPLC-FluorescenceForms stable, fluorescent derivatives suitable for comprehensive amino acid analysis. jascoinc.com
6-aminoquinolyl-N-hydroxysuccinimidyl carbamateAQC (AccQ•Tag)Primary and Secondary AminesHPLC-Fluorescence/UVForms stable derivatives with excellent detection characteristics. waters.com

Advanced Analytical Techniques for ¹³c Labeled Metabolite Profiling

Mass Spectrometry-Based Platforms

Mass spectrometry (MS) is a cornerstone of modern metabolomics, offering high sensitivity and specificity for the detection and quantification of a wide range of compounds. When coupled with isotopic labeling, MS-based platforms can provide detailed information on the fate of labeled metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopic Distribution Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable metabolites, including amino acids like phenylalanine. springernature.comresearchgate.net For GC-MS analysis, non-volatile metabolites must first be chemically modified through derivatization to increase their volatility. alexandraatleephillips.com This technique is particularly powerful for determining the mass isotopologue distribution of metabolites, which reveals the number of ¹³C atoms incorporated into each molecule. frontiersin.orgnih.gov

In a typical ¹³C-metabolic flux analysis (MFA) experiment, cells are cultured with a ¹³C-labeled substrate. springernature.com After a period of growth, cellular components, such as proteins, are hydrolyzed to release individual amino acids. These amino acids are then derivatized and analyzed by GC-MS. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the quantification of different isotopologues (molecules that differ only in their isotopic composition). nih.gov The resulting mass isotopologue distribution provides valuable constraints for computational models used to estimate intracellular metabolic fluxes. nih.gov

Key Research Findings:

GC-MS has been successfully applied to determine the ¹³C-labeling patterns in proteinogenic amino acids to elucidate central metabolism. nih.gov

The technique can resolve parallel and cyclic metabolic pathways by analyzing mass isotopomers of various cellular components. nih.gov

Protocols have been established for the sample preparation and GC-MS analysis of proteinogenic amino acids for high-quality labeling data in ¹³C-MFA. rwth-aachen.de

Table 1: GC-MS Fragments for Phenylalanine Isotopologue Analysis
DerivativeFragment Ion (m/z)DescriptionIsotopologue Information
N-tert-butyldimethylsilyl (TBDMS)[M-57]+Loss of a tert-butyl groupProvides the mass of the entire molecule, allowing for the determination of the number of incorporated ¹³C atoms.
N-tert-butyldimethylsilyl (TBDMS)[M-159]+Fragment containing the phenyl ringCan provide positional information if the label is on the ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Variants (e.g., LC-ESI-HRMS) for Untargeted Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that separates compounds in a liquid phase before their detection by mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile metabolites, and unlike GC-MS, it often does not require derivatization. alexandraatleephillips.com High-resolution mass spectrometry (HRMS) variants, such as those coupled with electrospray ionization (ESI), provide highly accurate mass measurements, which aids in the confident identification of compounds and the resolution of isotopologues.

LC-MS is a powerful tool for untargeted metabolomics, where the goal is to comprehensively profile all detectable metabolites in a sample. In studies involving L-phenylalanine (3-¹³C), LC-HRMS can be used to track the appearance of the ¹³C label in a wide array of downstream metabolites, providing a global view of phenylalanine metabolism. A comparison of different mass spectrometry techniques for measuring L-[ring-¹³C₆]phenylalanine incorporation into muscle proteins found that LC-tandem mass spectrometry (LC/MS/MS) was optimally suited for precise measurements, especially in samples of low abundance and small quantity. nih.govnih.gov

Key Research Findings:

LC/MS/MS demonstrates high precision and sensitivity for the quantification of ¹³C-labeled phenylalanine enrichment in biological samples. nih.gov

The technique requires minimal sample amounts compared to other methods like GC-Combustion-Isotope Ratio MS (GC/C/IRMS). nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for L-[ring-¹³C₆]phenylalanine Enrichment Analysis
TechniqueIntra-assay CV (%)Inter-assay CV (%)Sample Size (µg)Coefficient of Determination (R²) vs. GC/C/IRMS
LC/MS/MS1.73.20.80.9962
GC/MS/MS6.310.230.9942
GC/MS13.525.030.9217
GC/C/IRMS13.09.28-

*Data adapted from a comparative study on muscle protein enrichment. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Spatiotemporal Localization of Labeled Metabolites

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. bruker.comnih.gov In a MALDI-MSI experiment, a thin tissue section is coated with a matrix that absorbs energy from a laser. nih.gov The laser is then rastered across the tissue, desorbing and ionizing molecules at each point, which are then analyzed by the mass spectrometer. This process generates a map of the distribution of specific molecules throughout the tissue. bruker.com

When combined with stable isotope labeling, MALDI-MSI can provide spatiotemporal information on metabolic processes. nih.govrsc.org For example, studies have used MALDI-FTICR-MSI to track the kinetics of L-[ring-¹³C₆]-phenylalanine and its conversion to L-[ring-¹³C₆]-tyrosine in tumor tissues. nih.govnih.gov This approach revealed heterogeneous distributions of these amino acids, with higher abundances in viable tumor regions compared to non-viable regions. nih.govacu.edu.au

Key Research Findings:

MALDI-MSI can simultaneously detect and map the distribution of unlabeled and ¹³C-labeled phenylalanine and its metabolites in tissue sections. nih.gov

The technique has been used to demonstrate the spatiotemporal intra-tumoral distribution of L-[ring-¹³C₆]-phenylalanine and its de-novo synthesized metabolite L-[ring-¹³C₆]-tyrosine. nih.govacu.edu.au

This approach provides insights into local phenylalanine metabolism in the context of tissue morphology. nih.gov

Table 3: MALDI-MSI Findings on L-[ring-¹³C₆]-Phenylalanine Kinetics in Tumor Tissue
Time Point Post-InjectionObservation for ¹³C₆-PhenylalanineObservation for ¹³C₆-Tyrosine
10 minutesHighest abundance detected in tumor tissue.Delayed temporal trend compared to ¹³C₆-Phe.
30 minutesProgressive decrease in abundance.Continued appearance due to conversion.
60 minutesFurther decrease in abundance.Peak enrichment observed in some studies.

*Observations are generalized from studies on xenografted mouse models. nih.govnih.gov

Isotopic Ratio Mass Spectrometry (IRMS) for Bulk Isotope Content Determination

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a common configuration where the effluent from a gas chromatograph is combusted to CO₂, and the isotopic ratio of the CO₂ is measured by the IRMS. nih.govnih.gov This provides compound-specific isotope analysis. IRMS is highly sensitive to small changes in isotopic abundance and is valuable for tracer studies where the level of enrichment may be low. nih.govnih.gov

Key Research Findings:

GC-C-IRMS is a highly precise method for quantifying the ¹³C enrichment of proteinogenic amino acids in metabolic tracer experiments. nih.gov

The high precision of IRMS allows for the detection of small isotopic fractionations associated with biological processes. pnnl.gov

It is a valuable tool for validating data from other mass spectrometry platforms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. In the context of ¹³C-labeled metabolite profiling, NMR is unique in its ability to determine the specific position of the isotopic label within a molecule.

¹³C-NMR for Positional Isotopic Enrichment Analysis

¹³C-NMR spectroscopy directly detects the ¹³C nucleus, providing a spectrum where each carbon atom in a molecule gives a distinct signal. nih.govillinois.edu The chemical shift of each signal is sensitive to the local chemical environment, allowing for the identification of different carbon positions. The intensity of a signal in a ¹³C-NMR spectrum is proportional to the number of ¹³C nuclei at that position, making it possible to quantify positional isotopic enrichment. nih.gov

This capability is a significant advantage over mass spectrometry, which typically only provides information on the total number of isotopic labels in a molecule. nih.gov By analyzing the ¹³C-NMR spectrum of metabolites extracted from a system fed with L-phenylalanine (3-¹³C), researchers can confirm that the ¹³C label is at the expected position and track its transfer to other positions in downstream metabolites. This provides unambiguous evidence for the activity of specific metabolic pathways. While direct ¹³C detection can be limited by lower sensitivity compared to ¹H NMR, methods have been developed to enhance sensitivity, such as isotopic labeling. nih.govfrontiersin.org

Key Research Findings:

¹³C-NMR provides direct quantitative positional information on the ¹³C labeling status of carbon atoms in metabolites. nih.gov

It can detect contiguously ¹³C-labeled fragments in the carbon backbones of metabolites. nih.gov

The technique is crucial for reconstructing metabolic networks and gaining a systems-level understanding of biological processes. nih.gov

Table 4: Representative ¹³C NMR Chemical Shifts for L-Phenylalanine
Carbon AtomTypical Chemical Shift (ppm)
C=O (Carboxyl)~174
Cα (Alpha-carbon)~56
Cβ (Beta-carbon)~38
Cγ (Aromatic C1)~137
Cδ (Aromatic C2, C6)~130
Cε (Aromatic C3, C5)~129
Cζ (Aromatic C4)~127

*Chemical shifts are approximate and can vary based on solvent and pH.

Multidimensional NMR Approaches for Complex Metabolite Structures

The analysis of ¹³C-labeled metabolites, including L-phenylalanine (3-¹³C), is significantly enhanced by multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. These advanced techniques are crucial for elucidating the complex structures of metabolites within biological mixtures and for tracing metabolic pathways. While one-dimensional (1D) ¹H NMR is highly sensitive, it often suffers from spectral crowding and signal overlap, especially in complex samples. nih.gov Multidimensional NMR, particularly two-dimensional (2D) experiments, overcomes these limitations by spreading signals across two frequency axes, thereby improving resolution and providing detailed correlation information. nih.govresearchgate.net

For ¹³C-labeled compounds, heteronuclear experiments that correlate ¹³C nuclei with other nuclei (most commonly ¹H) are particularly powerful. The Heteronuclear Single Quantum Coherence (HSQC) experiment, for instance, is a 2D NMR technique that maps the chemical shifts of protons directly attached to ¹³C atoms. nih.govwhiterose.ac.uk This provides a clear fingerprint of C-H bonds within a molecule. By using a ¹³C-labeled precursor, such as L-phenylalanine (3-¹³C), researchers can track the incorporation of the label into various downstream metabolites, with each new ¹³C-¹H bond appearing as a distinct cross-peak in the HSQC spectrum. nih.govwhiterose.ac.uk

Furthermore, experiments that establish correlations between adjacent carbon atoms, such as 2D ¹³C-¹³C Correlation Spectroscopy (COSY), are invaluable for determining the carbon skeleton of a molecule. researchgate.net These experiments are often challenging at natural ¹³C abundance due to the low probability of two ¹³C atoms being adjacent. However, with isotopically enriched samples, these experiments become feasible and provide direct evidence of the carbon backbone, which is essential for identifying unknown metabolites or confirming the structure of complex natural products. researchgate.net The use of uniformly ¹³C-labeled compounds, in particular, allows for the establishment of correlations between all spins in a molecule, although this can lead to complex multiplet structures due to large ¹³C-¹³C J-couplings. nih.gov Techniques like constant-time (CT) spectroscopy can help mitigate this issue by improving resolution in the indirect dimension. nih.gov

Table 1: Multidimensional NMR Techniques for ¹³C-Labeled Metabolite Analysis

Technique Abbreviation Information Provided Application to ¹³C-Labeled Phenylalanine
Heteronuclear Single Quantum Coherence HSQC Correlation between ¹³C nuclei and directly attached ¹H nuclei. nih.govwhiterose.ac.uk Identifies the specific proton attached to the labeled C3 carbon and tracks this labeled position in downstream metabolites.
Heteronuclear Multiple Bond Correlation HMBC Correlation between ¹³C and ¹H nuclei over two or three bonds. acs.org Elucidates the connectivity of the carbon skeleton by showing long-range correlations from the ¹³C-labeled carbon to other protons in the molecule.
¹³C-¹³C Correlation Spectroscopy COSY Correlation between adjacent ¹³C nuclei, revealing the carbon backbone. researchgate.net Directly maps the carbon framework of phenylalanine and its metabolic products, confirming biosynthetic pathways.

| Total Correlation Spectroscopy | TOCSY | Correlation between all protons within a spin system. nih.gov | When applied to ¹³C-¹³C experiments, it can establish correlations between all spins in a molecule, aiding in the identification of entire spin systems. nih.gov |

Data Processing and Bioinformatic Analysis of Isotopic Data

Following the acquisition of data from mass spectrometry or NMR analysis of ¹³C-labeled experiments, sophisticated data processing and bioinformatic tools are required to translate raw isotopic data into meaningful biological insights. This analysis is central to metabolic flux analysis (MFA), which aims to quantify the rates (fluxes) of metabolic reactions within a cell or organism. researchgate.net

Mass Isotopomer Distribution (MID) Analysis

Mass Isotopomer Distribution (MID) analysis is a key technique used to measure the biosynthesis and turnover of molecules in vivo. nih.gov It involves administering a stable isotope-labeled precursor, such as L-phenylalanine (3-¹³C), and then using mass spectrometry (MS) to measure the relative abundances of the different mass isotopomers of a product molecule. nih.govphysiology.org A mass isotopomer is a molecule that differs from others only in the number of isotopic substitutions it contains. For example, after administration of L-phenylalanine (3-¹³C), a downstream metabolite might be found in its unlabeled form (M+0), a form containing one ¹³C atom (M+1), two ¹³C atoms (M+2), and so on.

The resulting distribution of these mass isotopomers is then compared to theoretical distributions predicted by combinatorial probability models. physiology.org This comparison allows researchers to calculate the isotopic enrichment of the immediate precursor pool that was used to synthesize the product molecule. nih.gov This is a critical step, as it solves the problem of determining the true isotopic enrichment of the precursor molecules that actually entered a specific biosynthetic pathway. nih.gov From this information, kinetic parameters such as the fractional synthesis rate of the product can be calculated, providing a dynamic view of metabolic activity. physiology.org MIDA has been successfully applied to study the metabolism of lipids, carbohydrates, and proteins. physiology.org

Software Tools for Tracer Data Interpretation and Quantification

The complex calculations required for ¹³C-metabolic flux analysis (¹³C-MFA) and the interpretation of isotopic tracer data necessitate the use of specialized software tools. researchgate.net These software packages provide a framework for constructing metabolic network models, simulating isotope labeling patterns, and estimating metabolic fluxes by fitting model predictions to experimental data. 13cflux.netoup.com

Several software tools are available, each with specific features and algorithms. 13CFLUX2 is a high-performance software suite designed for steady-state ¹³C-MFA. 13cflux.netoup.com It allows for custom network modeling, simulation of isotope labeling, parameter estimation, and statistical analysis. 13cflux.net It uses a specially developed XML-based language called FluxML for model specification and employs highly efficient simulation algorithms. oup.com Other tools like INCA and Metran also provide comprehensive platforms for ¹³C-MFA, including capabilities for isotopically non-stationary metabolic flux analysis (INST-MFA), which is used to analyze labeling dynamics over time. researchgate.netucdavis.edu For more targeted analysis, software like PyMIDA provides a graphical user interface specifically for performing Mass Isotopomer Distribution Analysis (MIDA) calculations. acs.org These tools are designed to handle the mathematical complexity of MFA, making these powerful analytical techniques more accessible to researchers without extensive backgrounds in computational modeling or statistics. researchgate.net

Table 2: Software Tools for ¹³C Tracer Data Analysis

Software Tool Primary Function Key Features
13CFLUX2 Steady-state ¹³C-Metabolic Flux Analysis (¹³C-MFA). 13cflux.netoup.com High-performance simulation, custom network modeling, statistical quality analysis, supports multicore CPUs and clusters. 13cflux.netoup.com
INCA ¹³C-MFA, including isotopically non-stationary MFA (INST-MFA). ucdavis.edu User-friendly interface, flux balance analysis capabilities, tracer experiment design. ucdavis.eduresearchgate.net
Metran ¹³C-MFA, tracer experiment design, and statistical analysis. researchgate.netresearchgate.net Facilitates measurement and modeling of carbon fluxes. researchgate.net
PyMIDA Targeted Mass Isotopomer Distribution Analysis (MIDA). acs.org Graphical user interface for calculating isotopic distributions, precursor pool enrichment (p), and fractional synthesis rates. acs.org

| OpenFlux | Modeling software for ¹³C-based metabolic flux analysis. ucdavis.edu | Provides tools for creating and analyzing metabolic models. ucdavis.edu |

Elucidation of Metabolic Pathways and Fluxes Utilizing L Phenylalanine 3 ¹³c

Central Carbon Metabolism and Its Interconnections

The biosynthesis of aromatic amino acids, including phenylalanine, is intrinsically linked to the primary metabolic routes of carbon metabolism. The shikimate pathway, the central route to these amino acids, draws its initial precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govfrontiersin.org The use of isotopically labeled tracers is crucial for quantifying the flux of carbon from these central pathways into the shikimate pathway. nih.gov

Shikimate Pathway Dynamics and Regulation

The shikimate pathway is a seven-step metabolic route responsible for the synthesis of chorismate, the common precursor for phenylalanine, tyrosine, and tryptophan. nih.govrsc.org This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway. nih.govresearchgate.net The dynamics of this pathway are tightly regulated to meet the cellular demand for aromatic amino acids for protein synthesis and as precursors for a vast array of secondary metabolites. oup.comnih.gov

Studies utilizing ¹³C-labeled precursors allow for the detailed analysis of carbon flow through the shikimate pathway. For instance, by supplying L-phenylalanine (3-¹³C) and measuring the isotopic enrichment in its precursors and other related metabolites, it is possible to infer the relative activities of the enzymes within the pathway. The regulation of the shikimate pathway often occurs at the first committed step, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which can be subject to feedback inhibition by the aromatic amino acids. nih.govoup.com However, the regulatory mechanisms can be complex and vary between organisms. oup.comnih.gov In plants, for example, the regulation of carbon flow into the shikimate pathway is not solely controlled by feedback inhibition of DAHP synthase but also involves other enzymes and intermediates. oup.comnih.gov

Crosstalk with Glycolysis and Pentose Phosphate Pathways

The biosynthesis of phenylalanine is directly dependent on the metabolic flux through glycolysis and the pentose phosphate pathway (PPP), which provide the necessary precursors, PEP and E4P, respectively. nih.govfrontiersin.org ¹³C Metabolic Flux Analysis (¹³C-MFA) is a key technique for quantifying the distribution of carbon at the PEP-pyruvate node, which is a critical branch point. nih.gov High rates of conversion of PEP to pyruvate (B1213749) can limit the availability of PEP for the shikimate pathway, thereby reducing the yield of L-phenylalanine. nih.gov

The use of ¹³C-labeled tracers, in conjunction with mass spectrometry or NMR spectroscopy, allows for the precise determination of the relative fluxes of the PPP and glycolysis. nih.gov This information is vital for understanding how cellular metabolism is coordinated to support the synthesis of aromatic amino acids. For example, flux analysis can reveal how different environmental conditions or genetic modifications can alter the distribution of carbon between these central metabolic pathways and the shikimate pathway.

Phenylalanine Biosynthesis Pathways

Following the synthesis of chorismate via the shikimate pathway, the biosynthesis of L-phenylalanine proceeds through a branch point leading to two primary routes: the arogenate pathway and the phenylpyruvate pathway. frontiersin.orgnih.gov The predominant pathway can vary depending on the organism. frontiersin.orgpurdue.edu

Arogenate Pathway Mechanisms

In many plants, the arogenate pathway is the primary route for phenylalanine biosynthesis. frontiersin.orgnih.govnih.gov This pathway involves the conversion of prephenate to arogenate, a reaction catalyzed by prephenate aminotransferase (PAT). researchgate.netnih.gov Subsequently, arogenate is converted to L-phenylalanine by arogenate dehydratase (ADT). frontiersin.orgnih.gov Isotopic labeling studies can be employed to trace the flow of carbon from prephenate through arogenate to phenylalanine, confirming the activity of this pathway. By introducing L-phenylalanine (3-¹³C) and analyzing the labeling patterns of intermediates, the reversibility and kinetics of these enzymatic steps can be investigated.

Regulatory Mechanisms and Enzyme Feedback (e.g., chorismate mutase, prephenate aminotransferase)

The biosynthesis of phenylalanine is subject to intricate regulatory mechanisms to ensure a balanced supply of this essential amino acid. A key regulatory point is the enzyme chorismate mutase, which catalyzes the conversion of chorismate to prephenate, the committed step for phenylalanine and tyrosine biosynthesis. nih.govwikipedia.org In many organisms, chorismate mutase is subject to feedback inhibition by phenylalanine and tyrosine, and activation by tryptophan. nih.govnih.gov This allosteric regulation allows the cell to modulate the metabolic flux into the phenylalanine and tyrosine biosynthetic branches based on the availability of the final products.

Another important regulatory enzyme is prephenate aminotransferase (PAT), which directs the carbon flux from prephenate towards the arogenate pathway. researchgate.net The activity of this enzyme can be a rate-limiting step in phenylalanine biosynthesis. researchgate.net Furthermore, the enzymes of the phenylalanine biosynthetic pathways themselves can be subject to feedback regulation. For instance, arogenate dehydratase, a key enzyme in the arogenate pathway, has been shown to be feedback-inhibited by phenylalanine in some organisms. nih.gov The evolution of isoforms of this enzyme with reduced feedback inhibition is thought to have been a crucial step in allowing for the massive production of phenylalanine-derived compounds like lignin (B12514952) in vascular plants. nih.gov

The following table summarizes the key enzymes and their regulatory roles in phenylalanine biosynthesis:

EnzymeAbbreviationReaction CatalyzedRegulatory Mechanism
Chorismate Mutase CMChorismate → PrephenateFeedback inhibition by Phenylalanine and Tyrosine; Activation by Tryptophan nih.govnih.gov
Prephenate Aminotransferase PATPrephenate → ArogenateSubstrate availability; potential rate-limiting step researchgate.net
Arogenate Dehydratase ADTArogenate → PhenylalanineFeedback inhibition by Phenylalanine nih.gov
Prephenate Dehydratase PDTPrephenate → PhenylpyruvateVaries by organism
Phenylpyruvate Aminotransferase ---Phenylpyruvate → PhenylalanineVaries by organism

The following interactive data table provides a simplified overview of the metabolic pathways discussed:

PathwayStarting Material(s)Key Intermediate(s)Final Product
Glycolysis GlucosePhosphoenolpyruvatePyruvate
Pentose Phosphate Pathway Glucose-6-PhosphateErythrose 4-PhosphateVarious sugars, NADPH
Shikimate Pathway Phosphoenolpyruvate, Erythrose 4-PhosphateShikimateChorismate
Arogenate Pathway PrephenateArogenateL-Phenylalanine
Phenylpyruvate Pathway PrephenatePhenylpyruvateL-Phenylalanine

L-Phenylalanine Catabolism and Degradation Routes

The breakdown of L-phenylalanine is a critical process that channels its carbon skeleton into several key metabolic pathways. The use of L-phenylalanine (3-¹³C) enables researchers to follow the journey of the labeled carbon, providing insights into the relative importance and regulation of these degradation routes.

Phenylpyruvate Pathway and Associated Metabolites (e.g., phenylacetate (B1230308), phenyllactate)

One of the catabolic routes for L-phenylalanine involves its conversion to phenylpyruvate. This transamination reaction is a key entry point into a pathway that can lead to the formation of several other metabolites. In some organisms, plants can utilize a microbial-like pathway to produce phenylalanine from phenylpyruvate. purdue.edu This pathway involves a cytosolic aminotransferase that uses tyrosine as the amino donor, thereby linking the metabolism of these two aromatic amino acids. purdue.edu

Subsequent metabolism of phenylpyruvate can lead to the formation of phenylacetate and phenyllactate. youtube.com Phenylacetate, derived from phenylalanine, is further metabolized in the liver to phenylacetylglutamine, which is then excreted in the urine. nih.gov The ¹³C labeling from L-phenylalanine (3-¹³C) can be traced through these downstream products, allowing for the quantification of pathway flux.

PrecursorPathwayKey MetabolitesOrganism/System
L-PhenylalaninePhenylpyruvate PathwayPhenylpyruvate, Phenylacetate, PhenyllactateVarious, including plants and microbes

Phenylalanine Ammonia-Lyase (PAL) Pathway and Phenylpropanoid Precursors (e.g., trans-cinnamate)

The Phenylalanine Ammonia-Lyase (PAL) pathway is a crucial route for phenylalanine metabolism, particularly in plants and some fungi. nih.govwikipedia.org PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamate and ammonia (B1221849). nih.govnih.gov This reaction is the committed step in the phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of secondary metabolites, including flavonoids, lignin, and other polyphenolic compounds. wikipedia.org

The use of L-phenylalanine (3-¹³C) as a tracer allows for the direct measurement of carbon flux into the phenylpropanoid pathway. The ¹³C label will be incorporated into trans-cinnamate and subsequently into the diverse range of phenylpropanoid products. This has been instrumental in understanding the regulation of this pathway in response to various stimuli like tissue wounding, pathogenic attack, and light. wikipedia.org

EnzymeReactionProductMetabolic Pathway
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine → trans-Cinnamate + NH₃trans-CinnamatePhenylpropanoid Biosynthesis

Homogentisate (B1232598) Pathway Integration

The catabolism of L-phenylalanine is intricately linked to the homogentisate pathway, which is a central route for the degradation of aromatic amino acids. In many organisms, including Pseudomonas putida, phenylalanine is first hydroxylated to form tyrosine. nih.gov Tyrosine is then converted to 4-hydroxyphenylpyruvate and subsequently to homogentisate. nih.govnih.gov

The homogentisate molecule is then further catabolized through a series of enzymatic steps, ultimately yielding fumarate (B1241708) and acetoacetate, which can enter central carbon metabolism. nih.govnih.gov By using L-phenylalanine (3-¹³C), the labeled carbon can be traced through the intermediates of the homogentisate pathway, providing a quantitative measure of the flux through this degradative route.

Other Degradation Mechanisms and Metabolite Fates

Beyond the major pathways, the carbon from L-phenylalanine can be directed into other metabolic fates. For instance, in the presence of lipid hydroperoxides, phenylalanine can be degraded to form phenylacetic acid and benzaldehyde (B42025). nih.gov This process involves the formation of phenylpyruvic acid and phenylacetaldehyde (B1677652) as intermediates. nih.gov

Furthermore, the degradation of tyrosine, which is derived from phenylalanine, can also proceed through various routes. The initial step is often a transamination reaction to form p-hydroxyphenylpyruvic acid. nih.gov The ultimate breakdown of tyrosine yields fumarate and acetoacetate. The specific pathways and end products can vary depending on the organism and physiological conditions.

Nitrogen Metabolism Interdependencies and Recycling Mechanisms

The catabolism of L-phenylalanine is not only about the fate of its carbon skeleton but also about the management of its nitrogen component. The deamination of phenylalanine, particularly through the PAL pathway, releases ammonia. nih.gov This ammonia can be re-assimilated into other molecules, representing a form of nitrogen recycling within the cell.

In organisms that utilize the phenylpyruvate pathway, the initial transamination step involves the transfer of the amino group from phenylalanine to an α-keto acid, often α-ketoglutarate, to form glutamate (B1630785). This glutamate can then serve as a nitrogen donor for various biosynthetic reactions, thus integrating phenylalanine catabolism with broader nitrogen metabolism. The use of ¹⁵N-labeled phenylalanine alongside L-phenylalanine (3-¹³C) can provide a more complete picture of both the carbon and nitrogen fluxes.

Investigation of Protein Synthesis and Turnover Dynamics with L Phenylalanine 3 ¹³c

Methodologies for Determining Fractional Protein Synthesis Rates

The cornerstone of measuring protein synthesis with L-Phenylalanine (3-¹³C) is the precursor-product principle. This method quantifies the rate at which a labeled precursor, in this case, L-Phenylalanine (3-¹³C), is incorporated into a product, which is newly synthesized protein. The fractional synthesis rate (FSR) represents the fraction of the tissue protein pool that is synthesized over a specific period.

A widely used methodology is the primed constant infusion technique. This involves administering a priming dose of L-Phenylalanine (3-¹³C) to rapidly achieve a steady-state concentration (isotopic plateau) of the tracer in the plasma, followed by a continuous infusion to maintain this steady state. nih.gov During this isotopic equilibrium, tissue samples, such as muscle biopsies, are collected at different time points.

The FSR is calculated using the following general formula:

FSR (%/hour) = (E₂ - E₁) / (Eₚ × t) × 100

Where:

E₂ and E₁ are the ¹³C-phenylalanine enrichments in the protein-bound pool from tissue samples taken at two time points.

Eₚ is the mean enrichment of the precursor pool (e.g., plasma or intracellular free L-Phenylalanine (3-¹³C)) between the two time points.

t is the time elapsed between the sample collections in hours.

The choice of the precursor pool (Eₚ) is a critical aspect of this methodology. While plasma enrichment is more accessible, intracellular free amino acid enrichment is often considered a more accurate reflection of the true precursor for protein synthesis. physiology.org The enrichment of L-Phenylalanine (3-¹³C) in both the free and protein-bound pools is determined using sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov These instruments can precisely measure the ratio of the labeled (¹³C) to unlabeled (¹²C) phenylalanine.

Another approach is the indicator amino acid oxidation (IAAO) method, which can be adapted to estimate whole-body protein synthesis. researchgate.net This technique involves measuring the oxidation of an indicator amino acid, such as ¹³C-phenylalanine, by quantifying the appearance of ¹³CO₂ in expired air. plos.org The rate of oxidation is inversely proportional to the rate of its incorporation into protein, providing an indirect measure of whole-body protein synthesis.

Quantitative Assessment of Whole-Body and Tissue-Specific Protein Turnover

Using L-phenylalanine isotopes, researchers have quantified protein turnover rates across the whole body and within specific tissues under various physiological conditions. These studies provide valuable insights into how factors like diet, exercise, and disease states modulate protein metabolism.

Whole-Body Protein Turnover:

Studies employing ¹³C-labeled phenylalanine have established baseline rates for whole-body protein synthesis and breakdown in healthy adults. For instance, simultaneous infusion of [¹³C]leucine and [²H₅]phenylalanine in healthy adults yielded comparable results for whole-body protein turnover, demonstrating the reliability of the phenylalanine tracer method. nih.govnih.gov Research in endurance-trained males has shown that protein intake significantly influences whole-body protein turnover (WBPTO), with higher protein diets leading to increased rates of synthesis, breakdown, and oxidation. researchgate.net

Below is a data table summarizing findings from a study on the effect of varying protein intake on whole-body protein turnover in trained males.

Dietary Protein IntakeProtein Synthesis (g/kg/day)Protein Breakdown (g/kg/day)Phenylalanine Oxidation (μmol/kg/h)
Low (0.8 g/kg)3.233.510.49
Moderate (1.8 g/kg)4.094.010.69
High (3.6 g/kg)5.565.291.15
This table presents data adapted from research on endurance-trained males, illustrating how dietary protein levels modulate whole-body protein kinetics. researchgate.net

Tissue-Specific Protein Turnover:

The tracer methodology allows for the direct measurement of protein synthesis within specific tissues, most commonly skeletal muscle. By analyzing tissue biopsies, researchers can determine the FSR of mixed muscle proteins. Studies have compared different amino acid tracers and found that while absolute FSR values may differ, the relative changes in response to stimuli like feeding are consistent. physiology.orgnih.gov For example, a study in older adults showed that feeding increased the mixed muscle protein FSR by approximately 20%, a finding that was consistent whether using a leucine (B10760876) or phenylalanine tracer. physiology.orgnih.gov

The following table presents data on mixed muscle protein fractional synthesis rates measured using a phenylalanine tracer in older adults under fasting and fed conditions.

ConditionMixed Muscle FSR (%/hour)
Fasted (Basal)0.051 ± 0.004
Fed0.066 ± 0.005
This table shows the anabolic response of muscle protein synthesis to feeding, as measured by the incorporation of a labeled phenylalanine tracer. physiology.orgnih.gov

Application in Investigating Specific Protein Pools and Cellular Compartments

The use of L-Phenylalanine (3-¹³C) extends beyond measuring global turnover in tissues to investigating the synthesis rates of specific proteins and understanding metabolic dynamics within distinct cellular compartments.

Specific Protein Pools:

Researchers can isolate specific proteins from plasma or tissue samples to determine their individual synthesis rates. An example is the measurement of the synthesis rate of apolipoprotein B100, a key protein in lipid transport, by measuring the incorporation of labeled phenylalanine into this protein isolated from the plasma. This provides specific insights into liver protein synthesis and lipoprotein metabolism. Another application involves separating different protein fractions within a tissue. For instance, in muscle, it is possible to distinguish between the synthesis rates of myofibrillar proteins (the contractile proteins) and sarcoplasmic proteins (the cytosolic proteins), offering a more detailed view of muscle remodeling.

Cellular and Subcellular Compartments:

Emerging techniques combine stable isotope labeling with advanced analytical methods to resolve protein turnover with spatial resolution. Dynamic stable isotope labeling of amino acids in cell culture (dynamic SILAC) can be coupled with subcellular fractionation to measure protein turnover rates in different organelles or cellular compartments. nih.gov While often performed in cell culture, the principles can be applied to in vivo studies.

Furthermore, mass spectrometry imaging (MSI) has been used to visualize the distribution and incorporation of labeled phenylalanine within heterogeneous tissues. nih.gov For example, in cancer research, MSI can map the kinetics of L-[ring-¹³C₆]-phenylalanine in tumor tissues, revealing differences in metabolic activity between viable and non-viable tumor regions. nih.gov Such studies have shown higher abundances of the labeled tracer in viable tumor areas, indicating greater metabolic activity and protein synthesis. nih.gov This application highlights the power of using tracers like L-Phenylalanine (3-¹³C) to explore the spatial dynamics of protein metabolism within complex biological systems.

Research Applications of L Phenylalanine 3 ¹³c in Diverse Biological Systems

Microbial Metabolism and Biotechnology

Stable isotope labeling is a cornerstone of metabolic flux analysis in microorganisms. L-Phenylalanine (3-¹³C) allows for the detailed investigation of aromatic amino acid metabolism, which is central to the production of numerous valuable compounds.

Elucidation of Metabolic Fluxes in Engineered Strains for Bioproduction (e.g., E. coli for L-phenylalanine overproduction)

In the field of metabolic engineering, creating microbial cell factories for the overproduction of compounds like L-phenylalanine is a primary goal. nih.gov ¹³C-Metabolic Flux Analysis (¹³C-MFA) is an essential tool for identifying bottlenecks and optimizing production strains. researchgate.netscispace.com By cultivating engineered Escherichia coli in the presence of ¹³C-labeled substrates, researchers can map the flow of carbon throughout the central metabolism and into the desired product pathway.

A key challenge in L-phenylalanine production is maximizing the carbon flux from central precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), towards the aromatic amino acid pathway. Isotope labeling experiments have been instrumental in quantifying the distribution of fluxes at critical metabolic nodes. For instance, a serial ¹³C-based flux analysis was performed on a recombinant E. coli strain during the L-phenylalanine production phase. researchgate.net This study revealed that high conversion rates of PEP to pyruvate (B1213749) (PYR) were a major factor in the deterioration of the L-phenylalanine yield from glucose over time. researchgate.net

Table 1: Metabolic Flux Changes in an L-Phenylalanine Producing E. coli Strain

Time Interval (hours)L-Phe/Glucose Yield (mol %)Relative Flux (PEP to PYR)
14 - 17.520%Baseline
17.5 - 20.514%Increased
20.5 - 23.311%High

This interactive table illustrates the findings from a ¹³C-flux analysis study, showing a correlation between the decrease in L-phenylalanine yield and an increase in the metabolic flux from phosphoenolpyruvate (PEP) to pyruvate (PYR). Data sourced from a study on an L-phenylalanine-producing E. coli strain. researchgate.net

Analysis of Microbial Cross-Feeding and Metabolic Interactions

Microbial communities are complex ecosystems where different species often engage in metabolic cross-feeding, exchanging essential nutrients. apsnet.org Stable Isotope Probing (SIP) is a powerful, culture-independent method to trace these nutrient exchanges within a consortium. lifestylemedicine.org By introducing a substrate labeled with a heavy isotope, such as ¹³C, researchers can identify which organisms assimilate the substrate by detecting the label in their biomass (DNA, RNA, or proteins). lifestylemedicine.org

While specific studies detailing the use of L-Phenylalanine (3-¹³C) to trace cross-feeding are emerging, the principle is well-established. For example, if one microbial species in a co-culture produces phenylalanine and another requires it for growth, introducing ¹³C-labeled precursors to the producer would result in the label appearing in the consumer's biomass. This approach can unravel the intricate web of metabolic dependencies that structure microbial communities. apsnet.org Recent research has highlighted the critical role of L-phenylalanine in microbial interactions, such as in the gut microbiome, where disruptions in its consumption and cross-feeding have been observed in disease states. nih.govnih.gov These studies underscore the importance of tracking phenylalanine metabolism to understand the functional dynamics of complex microbial ecosystems.

Investigation of Secondary Metabolite Biosynthesis in Fungi (e.g., penicillin G)

Fungi are prolific producers of secondary metabolites, many of which have significant pharmaceutical and industrial value. L-phenylalanine is a precursor to a wide array of these compounds. Using isotopically labeled phenylalanine is crucial for elucidating the biosynthetic pathways of these complex molecules.

A classic example is the biosynthesis of penicillin G by the fungus Penicillium chrysogenum. The industrial production of this antibiotic requires the addition of a side-chain precursor, phenylacetic acid. frontiersin.orgresearchgate.net Studies using [U-¹³C]phenylalanine as the sole nitrogen source have traced its metabolic fate. frontiersin.org The analysis of labeled metabolites confirmed that phenylalanine is converted into phenylpyruvate and subsequently to phenylacetate (B1230308), the direct precursor for the penicillin G side chain. frontiersin.org This research also uncovered that a significant portion of the supplied phenylalanine was catabolized through the homogentisate (B1232598) pathway, providing a comprehensive picture of phenylalanine metabolism in the fungus. frontiersin.org

In another study on the white-rot fungus Bjerkandera adusta, researchers used ¹³C-labelled L-phenylalanine to investigate the biosynthesis of various aryl metabolites, including benzaldehyde (B42025) and benzoic acid. nih.gov The detection of ¹³C-labeled trans-cinnamic acid confirmed that the pathway is initiated by the deamination of L-phenylalanine. This tracer-based approach allowed for the proposal of a novel metabolic scheme for aryl metabolite production in this fungus. nih.gov

Plant Metabolism and Phytochemistry

In plants, L-phenylalanine is the gateway to the vast phenylpropanoid pathway, which produces thousands of specialized metabolites essential for plant structure, defense, and reproduction. L-Phenylalanine (3-¹³C) is an indispensable tool for tracing carbon flow into this diverse metabolic network.

Tracing Carbon Flow into Phenylpropanoid and Other Secondary Metabolite Pathways (e.g., lignin (B12514952), flavonoids, curcuminoids)

The phenylpropanoid pathway gives rise to compounds such as lignin, flavonoids, and coumarins. Understanding the regulation and flux through this pathway is critical for applications ranging from improving biofuel production to enhancing the nutritional value of crops.

A key application of labeled phenylalanine is in quantifying the metabolic flux towards lignin, a complex polymer that provides structural rigidity to plant cell walls. In a study using excised Arabidopsis thaliana stems, feeding with [¹³C₆]-Phe allowed for the direct measurement of carbon incorporation into lignin monomers. By analyzing the labeling patterns of the different lignin subunits (H, G, and S), researchers could estimate the flux into this major metabolic sink.

Table 2: ¹³C Incorporation into Lignin Monomers in Arabidopsis Stems

Lignin SubunitLabeling Percentage (%)
H-monomer (p-hydroxyphenyl)77%
G-monomer (guaiacyl)27%
S-monomer (syringyl)22%

This interactive table displays the percentage of ¹³C labeling in different lignin monomers after feeding Arabidopsis stems with [¹³C₆]-Phenylalanine for 48 hours. The data demonstrates significant carbon flow from phenylalanine into the lignin biosynthetic pathway. Data sourced from a study on lignin metabolic flux.

This type of experiment provides crucial data for mathematical models of lignin biosynthesis and demonstrates that the availability of phenylalanine can be a determining factor for the rate of lignification. Similarly, labeled phenylalanine can be used to trace the synthesis of flavonoids, which are important for pigmentation, UV protection, and plant-microbe interactions, and curcuminoids, which have medicinal properties.

Understanding Plant Responses to Environmental Stimuli and Stress (e.g., pathogen interaction)

Plants respond to environmental challenges, such as pathogen attacks, by dynamically reconfiguring their metabolism. The phenylpropanoid pathway plays a central role in plant defense, producing antimicrobial compounds (phytoalexins) and reinforcing cell walls through lignification to halt pathogen ingress. researchgate.net

Stable isotope-assisted metabolomics is a powerful technique to investigate these defense responses. By applying a ¹³C-labeled tracer like phenylalanine to plants under pathogen stress, scientists can trace how carbon is reallocated to defense-related metabolic pathways. A study on wheat spikes treated with deoxynivalenol (B1670258) (DON), a virulence factor from the fungus Fusarium graminearum, employed ¹³C-labeled phenylalanine to track the plant's metabolic response. The untargeted approach detected 172 metabolites derived from phenylalanine, including flavonoids, lignans, and hydroxycinnamic acid amides. A significant portion of these defense-related compounds showed increased levels following the DON treatment, indicating a major metabolic shift towards the phenylpropanoid pathway as a defense strategy. This demonstrates how L-phenylalanine (3-¹³C) can be used to pinpoint the specific metabolic pathways that are activated during a plant's interaction with a pathogen-associated molecule, providing insight into the molecular basis of plant immunity.

Elucidating Biosynthetic Routes of Plant Hormones and Defense Compounds

The stable isotope-labeled compound L-phenylalanine (3-¹³C) serves as a critical tracer in elucidating the complex biosynthetic pathways of various plant hormones and defense compounds. As a primary precursor, phenylalanine channels carbon from primary metabolism into a vast array of secondary metabolites essential for plant growth, development, reproduction, and survival. frontiersin.orgnih.gov The use of ¹³C-labeled phenylalanine allows researchers to track the incorporation of carbon into these downstream products, thereby mapping their metabolic origins and interconnections.

Research has demonstrated a significant link between phenylalanine biosynthesis and the plant hormone auxin. purdue.edupurdue.edu Studies using isotopically labeled precursors have revealed metabolic crosstalk between cytosolic phenylalanine biosynthesis and tryptophan-dependent auxin production. purdue.edu Specifically, an intermediate in the cytosolic phenylalanine pathway, phenylpyruvate, can be utilized for auxin formation. purdue.edu This connection suggests a regulatory mechanism where the demand for auxin can influence the flux through the phenylalanine biosynthetic pathway.

Furthermore, L-phenylalanine is a key building block for a multitude of defense compounds, including phenylpropanoids, flavonoids, and lignin. frontiersin.orgresearchgate.net When plants are subjected to stress, such as injury or pathogen attack, the production of these defense-related compounds often increases. purdue.eduresearchgate.net Isotopic labeling studies have been instrumental in demonstrating how the flux through the phenylalanine pathway is redirected to synthesize these protective molecules in response to environmental threats. researchgate.net For instance, research has shown that an increased accumulation of phenylalanine and its derivatives in plant leaves enhances resistance to fungal pathogens like Botrytis cinerea. researchgate.net

A study on wheat plants utilized ¹³C₉-labeled phenylalanine to trace its metabolism into various compounds. frontiersin.org This tracer-based approach, combined with mass spectrometry, allowed for the identification of 122 metabolites derived from phenylalanine, providing a detailed map of its metabolic fate within the plant. frontiersin.org

Table 1: Phenylalanine-Derived Compounds in Plants

Compound ClassExamplesFunction
Plant HormonesSalicylate, Auxin (via crosstalk)Growth, Development, Defense Signaling
Phenylpropanoidstrans-Cinnamic Acid, LigninStructural Support, Defense
FlavonoidsAnthocyaninsPigmentation, UV Protection, Defense
TanninsCondensed TanninsHerbivore Deterrence

Mammalian Cell Culture and Animal Model Systems

Metabolic Profiling in Cell Lines (e.g., CHO cells for biopharmaceutical production)

In the biopharmaceutical industry, Chinese Hamster Ovary (CHO) cells are the predominant platform for producing complex therapeutic proteins. nih.gov Optimizing the productivity of these cell cultures is a major goal, and metabolic profiling using stable isotope tracers like L-phenylalanine (3-¹³C) is a powerful tool in this endeavor. nih.govresearchgate.net ¹³C Metabolic Flux Analysis (¹³C-MFA) allows researchers to quantify the flow of carbon through the intricate network of cellular metabolic pathways. creative-proteomics.comresearchgate.netcortecnet.com

By introducing ¹³C-labeled substrates, such as glucose and amino acids, into the cell culture medium, scientists can track the incorporation of the ¹³C label into various intracellular metabolites and secreted by-products. creative-proteomics.compnas.orgnih.gov This provides a detailed picture of how nutrients are utilized and how cellular metabolism is operating. pnas.orgnih.gov

Studies on CHO cells have used comprehensive ¹³C stable-isotope tracing of amino acids, including phenylalanine, to identify secreted by-products and trace their metabolic origins. nih.gov This information is crucial for developing strategies to reduce the accumulation of toxic by-products and improve the efficiency of nutrient utilization, ultimately leading to enhanced cell growth and protein production. nih.gov For example, ¹³C-MFA has been used to identify metabolic reprogramming associated with high antibody productivity in CHO cells, revealing that enhanced oxidative metabolism is a characteristic of high-producing cell lines. researchgate.net

Research has identified numerous by-products derived from the catabolism of amino acids like phenylalanine in CHO cell cultures. nih.gov Understanding the pathways that lead to these by-products is the first step in engineering cell lines or optimizing culture conditions to minimize their formation.

Table 2: Application of ¹³C-MFA in CHO Cell Culture

ObjectiveApproachKey FindingsReference
Identify High-Productivity Phenotypes¹³C flux analysis of IgG-expressing and non-expressing CHO clones.High IgG productivity is associated with enhanced oxidative metabolism, including increased lactate (B86563) consumption and citric acid cycle fluxes. researchgate.net
Identify and Trace Metabolic By-productsComprehensive ¹³C stable-isotope tracing of amino acids and glucose.Identified 45 secreted by-products, with a majority derived from glucose and several amino acids, including phenylalanine. nih.gov
Study Metabolic Response to Media Composition¹³C-MFA of central carbon and amino acid metabolism.Revealed how changes in medium amino acid composition alter metabolic fluxes in CHO cells. researchgate.net

In Vivo Mechanistic Studies on Amino Acid Kinetics and Metabolism in Animal Models

Stable isotope tracers, including isotopically labeled L-phenylalanine, are fundamental tools for studying in vivo amino acid kinetics and whole-body protein metabolism in animal models. nih.gove-acnm.orgphysoc.org These studies provide dynamic information about the rates of protein synthesis, breakdown, and amino acid oxidation, which cannot be obtained from simple concentration measurements. physoc.org

The use of tracers like L-[1-¹³C]phenylalanine allows for the quantification of whole-body protein turnover. nih.gov By infusing the labeled amino acid and measuring its dilution in the blood, researchers can calculate the rate at which amino acids are entering the free pool from protein breakdown. e-acnm.org Simultaneously, the rate of protein synthesis can be determined by measuring the incorporation of the tracer into proteins. nih.gov

Animal models, such as rats and goats, have been used extensively in these kinetic studies. nih.govescholarship.orgkoreascience.kr For instance, studies in rats have investigated the kinetics of L-phenylalanine absorption by the small intestine in vivo. nih.gov These experiments have detailed how phenylalanine is taken up from the gut and the factors that can influence this process. nih.gov In other research, the disposition kinetics of phenylalanine in the plasma of living rats have been measured with high temporal resolution, providing a detailed view of its metabolism. escholarship.org

Compartmental models are often used to analyze the data from tracer studies, allowing for the estimation of fluxes between different body pools, such as the plasma and tissues. researchgate.net These models have been applied in studies on cats to understand phenylalanine kinetics and the effects of different dietary proteins. researchgate.net

Table 3: Phenylalanine Kinetic Parameters in Fasted Rats

ParameterAnimal 1Animal 2Description
α (min⁻¹)0.4 ± 0.10.5 ± 0.2Rate constant for the fast phase of disposition
β (min⁻¹)8.9 ± 1.82.7 ± 0.6Rate constant for the slow phase of disposition

Data adapted from a study on seconds-resolved, in-situ measurements of plasma phenylalanine disposition kinetics. escholarship.org

Research on Neurotransmitter Precursor Metabolism in Model Organisms

L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. nih.gov Research into the metabolism of these neurotransmitter precursors is critical for understanding normal brain function and the pathophysiology of metabolic disorders like Phenylketonuria (PKU). nih.govbiorxiv.orgnih.gov

In PKU, a deficiency in the enzyme phenylalanine hydroxylase leads to the accumulation of high levels of phenylalanine in the blood and brain. nih.gov This excess phenylalanine can interfere with the transport of other large neutral amino acids (LNAAs), including tyrosine and tryptophan (the precursor to serotonin), across the blood-brain barrier. nih.govbiorxiv.org This competition for transport can lead to a depletion of these crucial neurotransmitter precursors in the brain, contributing to the severe neurological symptoms associated with untreated PKU. nih.gov

Animal models of PKU have been instrumental in studying these metabolic disturbances. nih.gov Studies in these models, often using isotopically labeled amino acids, help to elucidate the mechanisms by which high phenylalanine levels disrupt brain amino acid homeostasis and neurotransmitter synthesis. biorxiv.org For example, computational modeling based on data from PKU mouse models suggests that the decrease in cerebral tyrosine and tryptophan is not solely due to competition at the blood-brain barrier but is also influenced by their reduced levels in the blood. biorxiv.org

Furthermore, research has shown an inverse relationship between brain phenylalanine concentrations and cerebral protein synthesis in PKU patients, highlighting another mechanism by which high phenylalanine can be detrimental to brain development and function. nih.gov The use of labeled phenylalanine in such studies allows for the direct measurement of its transport and metabolism within the brain, providing invaluable insights into the complex interplay between amino acid metabolism and neurotransmitter synthesis.

Computational and Theoretical Underpinnings of ¹³c Mfa with L Phenylalanine 3 ¹³c

Development and Validation of Isotopomer Models

The core of ¹³C-MFA is the mathematical model that describes the flow of carbon atoms through the metabolic network. nih.govplos.org This process begins with feeding cells a substrate labeled with stable isotopes, like ¹³C. nih.govplos.org As the cells metabolize the substrate, the ¹³C atoms are incorporated into various downstream metabolites. nih.govplos.org The resulting distribution of these labeled atoms, known as mass isotopomer distributions (MIDs), is measured for each metabolite. nih.govplos.org

Isotopomer models are mathematical representations of the biochemical reaction network that predict the MIDs for a given set of metabolic fluxes. nih.govplos.org These models are built upon the known stoichiometry and carbon atom transitions of each reaction in the network. frontiersin.org An isotopomer is a molecule distinguished by the isotopic composition of its atoms. frontiersin.org For instance, a three-carbon molecule can have various isotopomers depending on which carbon atoms are ¹³C versus ¹²C. frontiersin.org The development of these models involves creating a system of algebraic equations that balance the fluxes of each isotopomer around every metabolite in the network, assuming the system is at a metabolic steady state. researchgate.net

Model validation is a critical step to ensure the accuracy of the flux estimations. nih.govplos.org A common method for validation involves a goodness-of-fit test, often a chi-squared (χ²) test, which compares the MIDs predicted by the model to the experimentally measured MIDs. nih.govplos.orgresearchgate.net If the model does not fit the data well, it may be rejected and revised by, for example, including additional reactions or compartments. nih.govplos.org An alternative and increasingly preferred method is the use of independent validation data. plos.orgnih.gov In this approach, the model is fitted to an initial dataset, and its predictive power is then tested against a separate, independent dataset, which helps to avoid issues of overfitting or underfitting. plos.orgnih.gov This validation-based model selection has been shown to be more robust, especially when the true measurement uncertainty is difficult to estimate. nih.gov

Flux Estimation Algorithms and Software

Once a validated isotopomer model is established, the next step is to estimate the intracellular fluxes. This is achieved by solving a multi-parameter optimization problem. nih.gov The objective is to find the set of flux values that minimizes the difference between the MIDs predicted by the model and the experimentally measured MIDs. nih.govplos.org This difference is typically quantified as the sum of squared residuals (SSR). nih.gov

Due to the inherent non-linearity of the isotopomer balance equations, specialized algorithms are required for this optimization task. nih.gov Early approaches often required researchers to develop their own custom code. nih.gov However, the field has seen the development of several sophisticated software packages designed to handle the computational demands of ¹³C-MFA. nih.govresearchgate.net

These software suites provide comprehensive workflows for ¹³C-MFA, from experimental design to flux quantification and statistical analysis. researchgate.netoup.comfz-juelich.de They employ powerful optimization libraries and algorithms to efficiently solve the complex equation systems. oup.com Many modern tools also support high-performance computing environments, such as multicore CPUs and compute clusters, to handle the increasing complexity of metabolic models. oup.comfz-juelich.de

Below is a table of representative software tools used for ¹³C-MFA:

SoftwareKey FeaturesLanguage/Platform
13CFLUX2 High-performance suite for designing and evaluating labeling experiments. Uses FluxML, a specialized XML language. Supports multicore CPUs and clusters. researchgate.netoup.comfz-juelich.deC++, with Java and Python add-ons for Linux/Unix. researchgate.netoup.comfz-juelich.de
Metran One of the earlier software tools developed for flux estimation. nih.govyoutube.comCustom code, often integrated into larger platforms.
OpenFlux A software package available for flux estimation. nih.govVaries by implementation.
WUflux Not explicitly detailed in the provided context, but falls under the umbrella of specialized ¹³C-MFA software.Varies by implementation.

These tools often use standardized formats like FluxML, an XML-based language, to define the metabolic and isotopic reaction networks, ensuring interoperability and reproducibility of results. frontiersin.orgoup.com

Integration with Genome-Scale Metabolic Models (GEMs) for Systems-Level Understanding

While traditional ¹³C-MFA focuses on central carbon metabolism, integrating its results with genome-scale metabolic models (GEMs) provides a more holistic, systems-level view of cellular metabolism. nih.govnih.gov GEMs are comprehensive reconstructions of an organism's entire metabolic network, often including thousands of reactions. nih.gov However, they are typically underdetermined, meaning they define a wide range of possible flux distributions. nih.gov

¹³C-MFA provides highly accurate flux measurements for central metabolic pathways, which can be used as powerful constraints to reduce the solution space of a GEM. nih.gov This integration addresses a key limitation of smaller models, which often assume that carbon precursors flow from central to peripheral metabolism without flowing back. nih.gov By embedding the core model within a GEM, researchers can explicitly test this assumption and account for the complex interplay between different metabolic subsystems. nih.govnih.gov

This integrated approach, sometimes referred to as 2S-¹³C MFA, offers several advantages: nih.gov

Improved Accuracy: Constraining GEMs with ¹³C labeling data has been shown to narrow the feasible flux ranges for key pathways, such as glycolysis and the TCA cycle, much more effectively than using only extracellular flux measurements. nih.govnih.gov

Consistency Checks: It allows for checking the consistency of inferred core fluxes with the demands of peripheral metabolism, including the production of biomass precursors, ATP, and reducing equivalents. nih.govnih.gov

Discovery of Novel Pathway Activity: The genome-scale context can reveal the activity of pathways outside of the central metabolism that are necessary to satisfy cellular demands and are consistent with the labeling data. nih.gov

For example, a study using a genome-scale model of E. coli found that the flux range for glycolysis doubled compared to a core model because the larger model allowed for active gluconeogenesis. nih.gov Similarly, the TCA cycle flux range expanded due to a bypass through arginine metabolism that was consistent with the labeling data. nih.gov

Sensitivity Analysis and Robustness Assessment of Flux Maps

A crucial final step in ¹³C-MFA is to assess the reliability and statistical significance of the estimated flux values. Because fluxes are estimated parameters, they are subject to uncertainty that arises from measurement errors in the experimental data. nih.gov Therefore, a comprehensive analysis includes determining the confidence intervals for each calculated flux. nih.gov

Early methods for calculating confidence intervals relied on linearizing the isotopomer equations around the optimal solution. nih.gov However, due to the significant non-linearity of these systems, more accurate methods have been developed and are now preferred. nih.govnih.gov

Current state-of-the-art approaches include:

Likelihood Profiling: This method evaluates the sensitivity of the sum of squared residuals (SSR) to variations in individual flux values. nih.gov By systematically changing a flux value away from its optimum and re-optimizing all other fluxes, a profile of the SSR is generated. This profile is then used to determine a precise confidence interval for that flux, a method noted for its high computational efficiency and accuracy. nih.gov

Monte Carlo Simulations: This statistical method involves creating a large number of artificial datasets by adding random noise (consistent with the measured experimental error) to the original data. The flux estimation is then performed for each of these artificial datasets. The resulting distribution of estimated fluxes for each reaction provides a robust measure of its confidence interval. nih.gov

Emerging Research Directions and Future Perspectives

Integration of ¹³C-Tracing with Multi-Omics Data (e.g., transcriptomics, proteomics, fluxomics)

The integration of stable isotope tracing with multi-omics data provides a more comprehensive understanding of cellular physiology than any single approach alone. mdpi.com By combining ¹³C-L-phenylalanine tracing with fluxomics, transcriptomics, and proteomics, researchers can connect metabolic function with gene expression and protein synthesis, revealing the intricate regulatory networks that govern cellular behavior.

Fluxomics, or metabolic flux analysis (MFA), uses ¹³C-labeling patterns to quantify the rates of metabolic reactions within a cell. oup.comcreative-proteomics.com When applied to L-phenylalanine-producing microorganisms like E. coli, ¹³C-MFA can identify bottlenecks in the production pathway. For instance, studies have monitored the L-phenylalanine formation over time, revealing that high rates of phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749) (PYR) conversion were a primary reason for a decrease in the L-phenylalanine/glucose yield. nih.gov

Simultaneous transcriptomic and metabolomic analyses of L-phenylalanine overproducing E. coli strains have further elucidated the metabolic changes during fermentation. nih.govnih.gov These studies show significant changes in the expression of genes involved in central carbon metabolism and the L-phenylalanine branch pathway at different stages. nih.govnih.gov For example, the upregulation of genes for rate-limiting enzymes (aroD, yidB) and key enzymes (aroF, pheA, aspC) was shown to direct more carbon flux towards L-phenylalanine synthesis. nih.govnih.gov This multi-omics approach confirmed that optimizing the distribution of metabolic fluxes is a key strategy for enhancing production. nih.gov

In biomedical research, tracing ¹³C-labeled phenylalanine has been used to study amino acid metabolism in cancer tissue. nih.gov By combining mass spectrometry imaging of L-[ring-¹³C₆]-Phenylalanine with genomics data, researchers can link the dynamics of metabolic processes to the spatial heterogeneity of tumors, offering insights that genomics alone cannot provide. nih.gov The integration of these datasets is crucial for understanding complex diseases and developing targeted therapies. mdpi.comresearchgate.net

The table below summarizes findings from an integrated transcriptomic and metabolomic study on an L-phenylalanine producing E. coli strain.

Fermentation TimeKey ObservationImplication for L-Phe Production
16 hoursHighest biomass increase rate.Indicates rapid cell growth phase.
24 hoursHighest L-Phe production rate (2.76 g/L/h); Significant upregulation of genes like aroF, aroD, and pheA.Peak production phase, with genetic machinery geared towards synthesis. nih.gov
48 hoursMaximal L-Phe titer achieved (60 g/L).Accumulation of the final product. nih.gov

Development of Novel Isotopic Labeling Strategies

Advancements in research are closely tied to the development of more sophisticated isotopic labeling strategies for L-phenylalanine. These strategies aim to introduce ¹³C and other stable isotopes at specific atomic positions to probe particular aspects of molecular structure and function.

One innovative approach involves creating multi-labeled phenylalanine isotopologues. For example, a method has been developed to introduce ¹³C-¹⁹F spin systems into the deuterated aromatic side chains of phenylalanine. nih.gov This "triple labeling" (¹³C, ¹⁹F, ²H) creates unique reporters for protein NMR applications, allowing for the reduction of signal linewidth and enhanced resolution, which is particularly useful for studying large protein complexes. nih.gov

Another strategy focuses on the economical bacterial production of phenylalanine with ¹³C incorporated at specific sites, such as the Cα, Cγ, and Cε positions. nih.gov This site-specific labeling creates isolated ¹H-¹³C spin systems that are valuable probes for NMR spectroscopy. nih.gov Such approaches are advantageous because aromatic amino acids like phenylalanine are often located at important protein interaction interfaces. nih.gov

The use of multiple isotopic tracers in a single experiment is also a powerful strategy, especially for studying complex systems with multiple carbon sources. researchgate.net While the general concept can be applied to various systems, designing experiments with specific combinations of labeled substrates, including different isotopologues of L-phenylalanine, can help to more accurately resolve metabolic fluxes in intricate networks. researchgate.net

The following table highlights different site-specific labeling strategies for phenylalanine.

Labeled PositionsIsotopes UsedPrimary ApplicationReference
Cα, Cγ, Cε¹³CNMR Spectroscopy (Isolated ¹H-¹³C spin systems) nih.gov
Aromatic Ring¹³C, ¹⁹F, ²HProtein NMR (¹⁹F-¹³C TROSY for large complexes) nih.gov

Advancements in Analytical Platforms for Enhanced Sensitivity and Throughput

To fully exploit the potential of ¹³C-labeled L-phenylalanine, advancements in analytical technologies are essential. Modern platforms offer greater sensitivity, resolution, and throughput, enabling more detailed and accurate measurements of isotopic enrichment in metabolites.

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for quantifying ¹³C label distribution. creative-proteomics.com In mass spectrometry, high-resolution instruments like Fourier-transform ion cyclotron resonance mass spectrometry (FTICR-MS) coupled with techniques like matrix-assisted laser desorption/ionization (MALDI) imaging allow for the spatiotemporal tracing of ¹³C₆-Phe and its metabolites within biological tissues. nih.gov This provides a visual map of metabolic activity in the context of tissue morphology, a significant leap from analyzing homogenized tissue samples. nih.gov

In the realm of NMR, methodological developments continue to push the boundaries of what can be studied. For instance, methods like ¹⁹F-¹³C Transverse Relaxation-Optimized Spectroscopy (TROSY) are effective in studying large protein complexes by reducing signal linewidth. nih.gov Furthermore, advanced NMR techniques such as correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC) are used to analyze the fine structure of labeling patterns, providing detailed insights into metabolic pathways. frontiersin.org

These analytical advancements are critical for translating the complex data from ¹³C-tracing experiments into meaningful biological knowledge.

Applications in Synthetic Biology and Metabolic Engineering Design

L-phenylalanine (3-¹³C) and other ¹³C-labeled isotopologues are invaluable tools in synthetic biology and metabolic engineering. By tracing the flow of carbon through natural and engineered pathways, researchers can quantitatively assess the performance of metabolic designs and identify targets for optimization.

Beyond flux analysis, combining quantitative proteomics with in vitro pathway reconstitution allows for a direct investigation of enzyme concentrations on L-phenylalanine biosynthesis. researchgate.net In one study, this approach identified that increasing the concentrations of specific enzymes, shikimate kinase (AroL) and EPSP synthase (AroA), led to a significant increase in phenylalanine yield. researchgate.net The subsequent in vivo overexpression of the identified target, AroA, in a production strain validated the in vitro findings, resulting in a high titer of L-phenylalanine in a fermentor. researchgate.net

These examples demonstrate how ¹³C-tracing provides the quantitative data necessary for the rational design-build-test-learn cycle of metabolic engineering, enabling the development of highly efficient microbial cell factories.

Q & A

Q. How is L-Phenylalanine (3-13C) utilized as a metabolic tracer in protein synthesis studies?

L-Phenylalanine (3-13C) is employed to track amino acid incorporation into proteins using mass spectrometry (MS). The 13C label at the third carbon allows precise monitoring of metabolic flux, particularly in studies of phenylalanine hydroxylase activity or tyrosine biosynthesis. Researchers typically administer the labeled compound to cell cultures or model organisms, then quantify isotopic enrichment in proteins or metabolites via LC-MS/MS. This approach avoids interference from endogenous phenylalanine and provides kinetic data on protein turnover rates .

Q. What synthetic strategies ensure high isotopic purity in L-Phenylalanine (3-13C) production?

Synthesis often involves isotopically labeled precursors like 13C-benzaldehyde or 13C-benzonitrile. A common route includes electrocyclic ring-closure and aromatization reactions to introduce the 13C label at the third carbon. Critical steps include purification via ion-exchange chromatography and verification of isotopic purity (>98%) using NMR or high-resolution MS. Reaction conditions (e.g., pH, temperature) must be tightly controlled to minimize unlabeled byproducts .

Q. How does solvent selection influence crystallization efficiency in L-Phenylalanine (3-13C) experiments?

Solvent systems like methanol-water mixtures are critical for optimizing solubility and supersaturation. For example, solubility decreases with increasing methanol content, enabling controlled crystallization of the anhydrous form. Researchers should construct temperature-dependent solubility curves (e.g., 293–322 K) and monitor metastable zone widths to avoid premature nucleation. Polymorphic transitions (e.g., anhydrous vs. monohydrate forms) must also be characterized using XRPD .

Advanced Research Questions

Q. How can contradictions in isotopic enrichment data be resolved in complex biological systems?

Discrepancies often arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pathways) or unaccounted isotopic dilution. To address this, employ compartmental kinetic modeling paired with pulse-chase experiments. For example, track 13CO2 production from L-Phenylalanine (3-13C) oxidation in breath samples to validate in vivo metabolic rates. Control experiments with unlabeled analogs and correction for natural 13C abundance are essential .

Q. What methodological challenges arise in differentiating polymorphic forms of L-Phenylalanine (3-13C)?

Polymorphic forms (e.g., anhydrous vs. monohydrate) exhibit distinct solubility and crystallization kinetics. Advanced techniques like differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) are required to characterize phase transitions. For reproducibility, maintain strict humidity control during crystallization and validate polymorph identity via Raman spectroscopy or X-ray diffraction .

Q. How can enzymatic assays using L-Phenylalanine dehydrogenase (PHD) be optimized for 13C-labeled substrates?

PHD assays require adjustments to account for isotopic effects on enzyme kinetics. Optimize pH (8.5–9.5) and NAD+ cofactor concentration to maximize activity. Monitor NADH production spectrophotometrically at 340 nm, ensuring linearity within the initial 5–10 minutes. Pre-incubate the enzyme with 13C-labeled L-phenylalanine to assess substrate inhibition thresholds. Cross-validate results with HPLC quantification of phenylpyruvate .

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